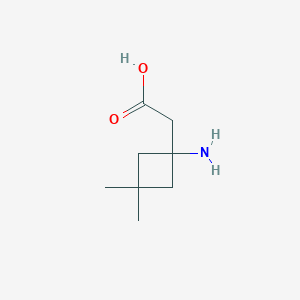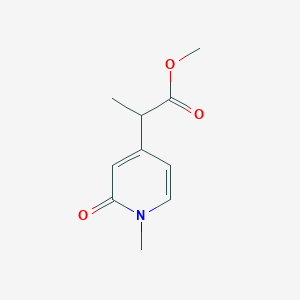![molecular formula C58H38O3 B13079484 4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)
4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom bridging two phenylene groups, each connected to a cyclopentadienone moiety substituted with triphenyl groups. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopentadienone Moiety: This step involves the reaction of benzil with diphenylacetylene in the presence of a base, such as potassium tert-butoxide, to form 2,3,5-triphenyl-2,4-cyclopentadienone.
Coupling with Phenylene Groups: The cyclopentadienone derivative is then coupled with 4,4’-dihydroxybiphenyl using a dehydrating agent like phosphorus oxychloride (POCl3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyclopentadienone moieties into cyclopentanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinone derivatives
Reduction: Cyclopentanol derivatives
Substitution: Halogenated or nitrated phenylene derivatives
Scientific Research Applications
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing and donating properties of its substituents. In biological systems, it may interact with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)
- 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) derivatives
- Bis(4,1-phenylene) derivatives
Uniqueness
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and in the study of structure-activity relationships in organic chemistry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C58H38O3 |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
3-[4-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenoxy]phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C58H38O3/c59-57-53(41-23-11-3-12-24-41)49(39-19-7-1-8-20-39)51(55(57)43-27-15-5-16-28-43)45-31-35-47(36-32-45)61-48-37-33-46(34-38-48)52-50(40-21-9-2-10-22-40)54(42-25-13-4-14-26-42)58(60)56(52)44-29-17-6-18-30-44/h1-38H |
InChI Key |
JEOAUTNZTUGROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=C(C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![Thieno[2,3-b]pyridine-4,6-diamine](/img/structure/B13079437.png)

amine](/img/structure/B13079451.png)



